molecular formula C16H16O3S2 B14359988 S-(4-Hydroxyphenyl) 4-[(4-hydroxyphenyl)sulfanyl]butanethioate CAS No. 94052-43-4

S-(4-Hydroxyphenyl) 4-[(4-hydroxyphenyl)sulfanyl]butanethioate

Cat. No.: B14359988
CAS No.: 94052-43-4
M. Wt: 320.4 g/mol
InChI Key: VTGGJAISNOIYIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

S-(4-Hydroxyphenyl) 4-[(4-hydroxyphenyl)sulfanyl]butanethioate is an organic compound characterized by the presence of hydroxyphenyl and sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(4-Hydroxyphenyl) 4-[(4-hydroxyphenyl)sulfanyl]butanethioate typically involves the reaction of 4-hydroxyphenylacetic acid with appropriate thiol and sulfanyl reagents under controlled conditions. The reaction may require catalysts and specific temperature and pressure settings to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high efficiency and cost-effectiveness, ensuring consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

S-(4-Hydroxyphenyl) 4-[(4-hydroxyphenyl)sulfanyl]butanethioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .

Major Products

Major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted hydroxyphenyl derivatives .

Scientific Research Applications

S-(4-Hydroxyphenyl) 4-[(4-hydroxyphenyl)sulfanyl]butanethioate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of S-(4-Hydroxyphenyl) 4-[(4-hydroxyphenyl)sulfanyl]butanethioate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, modulating biochemical processes and cellular functions. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Properties

CAS No.

94052-43-4

Molecular Formula

C16H16O3S2

Molecular Weight

320.4 g/mol

IUPAC Name

S-(4-hydroxyphenyl) 4-(4-hydroxyphenyl)sulfanylbutanethioate

InChI

InChI=1S/C16H16O3S2/c17-12-3-7-14(8-4-12)20-11-1-2-16(19)21-15-9-5-13(18)6-10-15/h3-10,17-18H,1-2,11H2

InChI Key

VTGGJAISNOIYIL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1O)SCCCC(=O)SC2=CC=C(C=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.